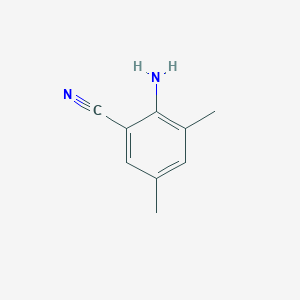

2-Amino-3,5-dimethylbenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3,5-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-3-7(2)9(11)8(4-6)5-10/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWAINGMZPOJFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C#N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reaction Mechanisms of 2 Amino 3,5 Dimethylbenzonitrile Systems

Reactivity Profile of the Amino Functional Group

The primary amino group attached to the benzene (B151609) ring is a site of significant chemical activity, largely due to the lone pair of electrons on the nitrogen atom. This lone pair enhances the nucleophilicity of the amine and activates the aromatic ring towards electrophilic attack.

Nucleophilic Reactivity and Potential Reaction Pathways

The amino group in 2-Amino-3,5-dimethylbenzonitrile readily participates in reactions characteristic of primary aromatic amines. Its nucleophilic nature allows it to attack a variety of electrophilic centers. The lone pair of electrons on the nitrogen atom can initiate reactions with electrophiles, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

The nucleophilicity of the amino group is a key factor in its reaction pathways. While it is a strong activating group, the presence of the electron-withdrawing nitrile group ortho to the amine can modulate this reactivity. The potential reaction pathways are diverse and include alkylation, acylation, and diazotization, each leading to a distinct class of derivatives.

Derivatization Reactions Involving the Amine Moiety

A range of derivatization reactions can be carried out on the amino group of this compound to introduce new functional groups and modify the molecule's properties.

Acylation: The amino group can be readily acylated by reacting with acyl chlorides or anhydrides in the presence of a base. This reaction results in the formation of an amide linkage. For instance, reaction with acetyl chloride would yield N-(2-cyano-4,6-dimethylphenyl)acetamide. This transformation is useful for protecting the amino group or for introducing a new building block.

Alkylation: Direct N-alkylation of the amino group can be achieved using alkyl halides. This reaction typically proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. The degree of alkylation (mono- or di-alkylation) can often be controlled by the reaction conditions and the stoichiometry of the reactants. For example, reaction with methyl iodide could lead to the formation of 2-(methylamino)-3,5-dimethylbenzonitrile and subsequently 2-(dimethylamino)-3,5-dimethylbenzonitrile. Catalytic methods for the N-alkylation of unprotected amino acids with alcohols have also been developed, offering a greener alternative to traditional methods. sigmaaldrich.com

Diazotization: The primary aromatic amino group can be converted to a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. nih.gov The resulting diazonium salt, 2-cyano-4,6-dimethylbenzenediazonium, is a versatile intermediate that can undergo a variety of subsequent reactions, such as Sandmeyer reactions to introduce halides, or coupling reactions to form azo compounds. It is important to note that aliphatic diazonium salts are often unstable. nih.gov The stability and reactivity of diazonium salts can be influenced by the reaction conditions and the presence of other functional groups on the aromatic ring. cymitquimica.commdpi.com

| Reaction Type | Reagent(s) | Product Class | Example Product |

| Acylation | Acetyl chloride, base | N-Acyl derivative | N-(2-cyano-4,6-dimethylphenyl)acetamide |

| Alkylation | Methyl iodide, base | N-Alkyl derivative | 2-(Methylamino)-3,5-dimethylbenzonitrile |

| Diazotization | Sodium nitrite, acid | Diazonium salt | 2-Cyano-4,6-dimethylbenzenediazonium chloride |

Reactivity Profile of the Nitrile Functional Group

The nitrile group (C≡N) is a versatile functional group that can undergo a variety of transformations, primarily involving nucleophilic additions across the carbon-nitrogen triple bond.

Nucleophilic Additions to the Nitrile Moiety

The carbon atom of the nitrile group is electrophilic due to the polarization of the C≡N triple bond, making it susceptible to attack by nucleophiles. sioc-journal.cn This reactivity is fundamental to many of the transformations of nitriles.

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile group to form an intermediate imine anion. Subsequent hydrolysis of this intermediate yields a ketone. sioc-journal.cn For example, the reaction of this compound with methylmagnesium bromide, followed by an aqueous workup, would be expected to produce 1-(2-amino-3,5-dimethylphenyl)ethan-1-one.

Reduction to Amines: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.net This reaction proceeds through the addition of hydride ions to the carbon-nitrogen triple bond. The product of the reduction of this compound would be (2-amino-3,5-dimethylphenyl)methanamine.

Hydrolytic Transformations of the Nitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. sioc-journal.cn This reaction typically proceeds through an amide intermediate, which may or may not be isolated. sioc-journal.cn

Acid-Catalyzed Hydrolysis: In the presence of strong aqueous acid and heat, the nitrile group is first protonated, which increases the electrophilicity of the carbon atom. Subsequent attack by water leads to the formation of an imidic acid, which tautomerizes to an amide. Further hydrolysis of the amide yields the corresponding carboxylic acid, in this case, 2-amino-3,5-dimethylbenzoic acid. sioc-journal.cn

Base-Catalyzed Hydrolysis: Under strong basic conditions, the hydroxide (B78521) ion acts as the nucleophile, attacking the nitrile carbon to form an imine anion. Protonation by water gives the imidic acid, which then tautomerizes to the amide. Continued heating in the basic solution will hydrolyze the amide to the carboxylate salt. Acidification of the reaction mixture then yields the carboxylic acid. sioc-journal.cn

| Reaction Type | Reagent(s) | Intermediate | Final Product |

| Nucleophilic Addition | Methylmagnesium bromide, then H₃O⁺ | Imine anion | 1-(2-Amino-3,5-dimethylphenyl)ethan-1-one |

| Reduction | LiAlH₄, then H₂O | - | (2-Amino-3,5-dimethylphenyl)methanamine |

| Acid Hydrolysis | H₃O⁺, heat | 2-Amino-3,5-dimethylbenzamide | 2-Amino-3,5-dimethylbenzoic acid |

| Base Hydrolysis | NaOH, H₂O, heat, then H₃O⁺ | 2-Amino-3,5-dimethylbenzamide | 2-Amino-3,5-dimethylbenzoic acid |

Electrophilic Aromatic Substitution Reactions on the Dimethylbenzonitrile Core

The benzene ring of this compound is activated towards electrophilic aromatic substitution by the strongly electron-donating amino group. The two methyl groups also contribute to this activation through inductive effects and hyperconjugation. The directing effects of these groups will determine the position of substitution for incoming electrophiles. The amino group is a strong ortho-, para-director, while the methyl groups are weaker ortho-, para-directors. The nitrile group is a meta-director and deactivating.

Given the positions of the existing substituents, the incoming electrophile is most likely to add to the positions ortho or para to the amino group. The position para to the amino group (position 5) is already occupied by a methyl group. The positions ortho to the amino group are position 6 and position 2 (occupied by the nitrile). Therefore, electrophilic substitution is expected to occur predominantly at the C6 position. A study on the one-pot synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides from 2-amino-3-methylbenzoic acid derivatives showed that electrophilic aromatic substitution with N-halosuccinimides occurs at the position para to the amino group. sigmaaldrich.com

Halogenation: Halogenation of the aromatic ring can be achieved using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS). sigmaaldrich.com For this compound, this would be expected to yield 2-amino-6-halo-3,5-dimethylbenzonitrile.

Nitration: Nitration can be carried out using a mixture of nitric acid and sulfuric acid. The strongly activating amino and methyl groups would direct the nitro group to the C6 position, yielding 2-amino-3,5-dimethyl-6-nitrobenzonitrile. Nitration of 1-alkoxy-2-aminobenzenes with nitric acid in concentrated sulfuric acid gives the 4-nitro derivative as the main product.

Sulfonation: Sulfonation can be achieved with fuming sulfuric acid (oleum). The sulfonic acid group would also be expected to add at the C6 position to give 2-amino-6-sulfo-3,5-dimethylbenzonitrile. The sulfonation of 2-Amino-3,5-dimethylbenzene results in 2-Amino-3,5-dimethylbenzenesulfonic acid.

| Reaction Type | Reagent(s) | Expected Major Product |

| Halogenation | N-Bromosuccinimide (NBS) | 2-Amino-6-bromo-3,5-dimethylbenzonitrile |

| Nitration | HNO₃, H₂SO₄ | 2-Amino-3,5-dimethyl-6-nitrobenzonitrile |

| Sulfonation | H₂SO₄, SO₃ | This compound-6-sulfonic acid |

Advanced Organic Rearrangement Reactions in Related Systems (e.g., Aza-Cope-Mannich)

While specific examples of this compound undergoing Aza-Cope-Mannich reactions are not readily found in the literature, the principles of this powerful cascade reaction can be applied to understand its potential reactivity. The Aza-Cope rearrangement is a heteroatomic variant of the Cope rearrangement, a researchgate.netresearchgate.net-sigmatropic shift involving a 1,5-diene system where one of the carbon atoms is replaced by a nitrogen atom. wikipedia.orgtcichemicals.com The reaction is often facilitated by the formation of an iminium ion, which lowers the activation energy compared to the all-carbon analogue. wikipedia.org

A particularly useful application of this rearrangement is the Aza-Cope-Mannich reaction, a tandem process that combines the Aza-Cope rearrangement with a Mannich cyclization to form substituted pyrrolidine (B122466) rings. wikipedia.org This reaction is a prime example of a cascade reaction, where a single event triggers a series of bond-forming and bond-breaking steps to rapidly build molecular complexity from simple starting materials. wikipedia.org

The general mechanism for a cationic 2-aza-Cope/Mannich reaction involves the following key steps:

Formation of a 2-aza-1,5-diene system: This typically involves the reaction of an amino alcohol with an aldehyde or ketone to form an iminium ion intermediate.

Cationic 2-Aza-Cope Rearrangement: The molecule undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement, leading to a new enol or enolate and a new iminium ion. A key feature of this step is the potential for stereochemical information to be transferred.

Mannich Cyclization: The enol or enolate then acts as a nucleophile, attacking the iminium ion in an intramolecular Mannich reaction to form a five-membered ring. wikipedia.org

N-Allyl enamines can also undergo a 3-aza-Cope rearrangement, which is mechanistically similar to the Claisen rearrangement. nih.gov This variant involves a 1,3-allylic migration from the nitrogen to a carbon atom and can be used to synthesize heterocyclic systems like piperidines. wikipedia.orgnih.gov The stereospecificity of these rearrangements is a key feature, often proceeding via a suprafacial researchgate.netresearchgate.net concerted mechanism, although non-concerted pathways can sometimes compete. nih.gov

Steric and Electronic Influences of Methyl Substituents on Chemical Reactivity

The chemical reactivity of this compound is significantly influenced by the steric and electronic effects of its substituents: the amino group, the two methyl groups, and the nitrile group on the aromatic ring.

Electronic Effects:

The amino group (-NH₂) is a strong activating group and is ortho-, para-directing in electrophilic aromatic substitution reactions. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions.

The methyl groups (-CH₃) are also activating groups and ortho-, para-directing, although their effect is weaker than that of the amino group. They donate electron density through an inductive effect and hyperconjugation. msu.edu In this compound, the amino group is at position 2, and the methyl groups are at positions 3 and 5. The combined electronic effect of the amino and methyl groups makes the aromatic ring significantly more electron-rich and thus more susceptible to electrophilic attack than benzene itself.

The nitrile group (-CN) is a deactivating group and is meta-directing. It withdraws electron density from the ring through both inductive and resonance effects.

Steric Effects:

Steric hindrance arises from the spatial arrangement of atoms and can significantly impact reaction rates and regioselectivity. numberanalytics.com In this compound, the methyl group at position 3 provides steric hindrance to the amino group at position 2. This can affect reactions involving the amino group itself, such as alkylation or acylation, by impeding the approach of reagents.

Similarly, the methyl group at position 3 will sterically hinder electrophilic attack at position 4 of the ring. The methyl group at position 5 will hinder attack at position 6. The presence of these bulky methyl groups can influence the distribution of isomers in electrophilic substitution reactions. msu.edu For instance, in reactions where an electrophile attacks the ring, the less sterically hindered position is often favored. numberanalytics.com

The interplay of steric and electronic effects can be complex. For example, while the electronic effects of the amino and methyl groups strongly favor substitution at positions 4 and 6, the steric bulk of the adjacent methyl groups might lead to a higher proportion of substitution at the less hindered position. Studies on related systems, such as the nitration of tert-butylbenzene, have shown that bulky alkyl groups can significantly influence the ortho/para product ratio by disfavoring attack at the sterically crowded ortho position. msu.edu

The table below summarizes the expected directing effects of the substituents on this compound in electrophilic aromatic substitution.

| Substituent | Position | Electronic Effect | Directing Influence |

| -NH₂ | 2 | Activating | Ortho, Para (to positions 4, 6) |

| -CH₃ | 3 | Activating | Ortho, Para (to positions 2, 4, 6) |

| -CH₃ | 5 | Activating | Ortho, Para (to positions 1, 3) |

| -CN | 1 | Deactivating | Meta (to positions 3, 5) |

Advanced Spectroscopic Characterization of 2 Amino 3,5 Dimethylbenzonitrile and Its Analogs

Electronic Spectroscopy and Photophysical Properties

The electronic and photophysical behaviors of aminobenzonitriles are complex, governed by the interplay of locally excited (LE) and intramolecular charge transfer (ICT) states. The relative energies and coupling of these states are highly sensitive to the molecular structure and the surrounding solvent environment.

Transient Absorption Spectroscopy Analysis

Transient absorption (TA) spectroscopy, a pump-probe technique, is instrumental in tracking the evolution of excited states with femtosecond to nanosecond time resolution. edinst.comyoutube.com This method involves exciting a sample with a "pump" pulse of light and then monitoring the changes in its absorption of a subsequent "probe" pulse at various delay times. The resulting transient absorption spectrum reveals information about excited-state absorption, ground-state bleach, and stimulated emission. edinst.com

For aminobenzonitriles like 4-(N,N-dimethylamino)benzonitrile (DMABN), a well-studied analog, TA spectra in polar solvents show distinct features that evolve over picoseconds. nih.govacs.org Shortly after photoexcitation, bands corresponding to the locally excited (LE) state appear. nih.govacs.org For instance, in acetonitrile (B52724), DMABN exhibits an excited-state absorption (ESA) band around 1.75 eV (710 nm). nih.govacs.org This band, along with another at approximately 2.70 eV (460 nm), decays on a timescale of about 4 picoseconds. nih.govacs.org

Simultaneously, new ESA bands emerge, indicating the formation of the intramolecular charge transfer (ICT) state. nih.govacs.org These new bands are observed at around 2.95 eV (420 nm, weak) and 3.80 eV (325 nm, strong). nih.govacs.org The presence of an isosbestic point in the time-resolved spectra provides clear evidence of a two-state system, demonstrating the conversion from the LE state to the ICT state. acs.org

In nonpolar solvents like n-hexane, the TA spectrum of DMABN is dominated by a strong ESA band near 1.65 eV (750 nm) and a weaker one around 2.70 eV (460 nm), with no significant evolution to an ICT state. nih.govacs.org The interpretation of these transient spectra, particularly the assignment of the band near 1.7 eV, has been a subject of considerable research and is crucial for understanding the ICT mechanism. nih.govacs.orgnih.gov

| Solvent | State | Peak Position (eV) | Peak Position (nm) | Time Evolution |

|---|---|---|---|---|

| Acetonitrile (Polar) | LE | 1.75 | 710 | Decays in ~4 ps |

| 2.70 | 460 | |||

| ICT | 2.95 | 420 | Forms in ~4 ps | |

| 3.80 | 325 | |||

| n-Hexane (Nonpolar) | LE | 1.65 | 750 | Uniform decrease |

| 2.70 | 460 |

Time-Resolved Infrared (TRIR) Spectroscopy

Time-Resolved Infrared (TRIR) spectroscopy is a powerful technique for investigating structural dynamics during photochemical processes by probing the vibrational modes of a molecule in its excited states. rsc.org For aminobenzonitriles, the nitrile (C≡N) stretching vibration is a particularly sensitive reporter on the charge distribution within the molecule.

In studies of DMABN, TRIR spectroscopy has been used to follow the conversion from the LE to the ICT state. rsc.org The position of the ν(CN) band shifts significantly upon this transition due to the increased electron density on the benzonitrile (B105546) moiety in the ICT state. This shift provides direct evidence of charge separation. The kinetics of this conversion in ionic liquids were found to be similar to those in conventional organic solvents, suggesting that the process is primarily governed by intramolecular reorganization rather than solvent dynamics. rsc.org

Furthermore, the relaxation of the ICT state, as monitored by the ν(CN) band shift, reveals distinct lifetime components. A fast component is attributed to the dipolar relaxation of the surrounding solvent molecules, while a slower component is related to the rotational dynamics of the dimethylamino group of the probe molecule. rsc.org

Picosecond Kerr-Gated Time-Resolved Resonance Raman (ps-K-TR3) Spectroscopy

Picosecond Kerr-gated time-resolved resonance Raman (ps-K-TR3) spectroscopy is an advanced technique that allows for the acquisition of Raman spectra of short-lived excited states by effectively rejecting fluorescence interference. acs.org This method has been successfully applied to study the structural details of the ICT state of DMABN in polar solvents. acs.org

The TR3 spectrum of the ICT state of DMABN is characterized by the dominance of a phenyl ring band, while notably, the C≡N stretching mode is absent. acs.org This observation provides crucial insights into the electronic and geometric structure of the ICT state. In contrast, the TR3 spectrum of the delocalized excited (DE) state of DMABN in nonpolar solvents suggests a planar structure with significant double bond character in the C(ring)−N(CH3)2 bond, indicating that conjugation is primarily between the dimethylamino group and the phenyl ring in this state. acs.org

Electron Energy Loss (EEL) Spectroscopy of Aminobenzonitriles

Electron Energy Loss (EEL) spectroscopy is a technique that probes the electronic structure of molecules by analyzing the energy lost by inelastically scattered electrons. wikipedia.orgresearchgate.net It provides information about singlet and triplet excited states. acs.orgcapes.gov.br

EEL spectroscopy has been applied to investigate the spectroscopic consequences of varying the twist angle of the amino group in aminobenzonitrile systems, including 4-N,N-dimethylaminobenzonitrile (DMABN) and 4-N,N-dimethylamino-3,5-dimethylbenzonitrile (MMD). acs.orgcapes.gov.br By comparing the experimental EEL spectra with density functional theory (DFT) calculations, a number of singlet and triplet excited states have been observed and assigned. acs.orgcapes.gov.br These gas-phase spectroscopy results have been used to validate the predictive power of DFT/SCI theory for vertical excited states over a range of twist and pyramidalization angles of the amino group. acs.org However, these data cannot directly deduce the amino group configuration in the relaxed charge-transfer state of dual fluorescent aminobenzonitriles in solution. acs.org

Probing Intramolecular Charge Transfer States

Intramolecular Charge Transfer (ICT) is a fundamental process in many donor-acceptor molecules, where photoexcitation leads to a significant redistribution of electron density from the donor moiety to the acceptor moiety. acs.org In aminobenzonitriles, the amino group acts as the electron donor and the benzonitrile group as the electron acceptor. acs.orgbibliotekanauki.pl

The formation of the ICT state is often associated with conformational changes, particularly the twisting of the amino group relative to the phenyl ring, as proposed in the Twisted Intramolecular Charge Transfer (TICT) model. researchgate.net However, alternative models like the Planar Intramolecular Charge Transfer (PICT) model suggest that a fully twisted geometry is not essential. nih.govacs.org

The ICT state is characterized by a large dipole moment, which can be determined through solvatochromic measurements. For example, the ICT state of DMABN has an estimated dipole moment of around 17 D, compared to about 10 D for its LE state and approximately 6.7 D for its ground state. acs.org Similarly, for the planarized molecule NTC6, the ICT state dipole moment is around 19 D. nih.gov

The mechanism of ICT can proceed through different pathways. An adiabatic pathway involves initial excitation to a Franck-Condon state, followed by internal conversion to the relaxed LE state, which then acts as the precursor to the ICT state. bibliotekanauki.pl Nonadiabatic pathways, potentially involving conical intersections between excited state potential energy surfaces, have also been proposed. acs.orgbibliotekanauki.pl Theoretical studies using methods like CASSCF/CASPT2 are crucial for mapping these potential energy surfaces and understanding the reaction coordinates, which often involve the amino group twisting and wagging angles. acs.org

The electron-donating strength of the amino group is also a key factor. The absence of ICT in 4-aminobenzonitrile (B131773) (ABN) is attributed to the weaker electron-donating ability of the primary amino group compared to the dimethylamino group in DMABN. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum, one would expect to see distinct signals for the aromatic protons, the amine protons, and the methyl group protons. The aromatic protons will appear as singlets due to their isolation from each other on the benzene (B151609) ring. The amine (NH₂) protons typically appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration. The two methyl groups (CH₃) will also likely appear as distinct singlets.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 2-Amino-3,5-dimethylbenzonitrile, distinct signals are expected for the two aromatic CH carbons, the four quaternary aromatic carbons (including the one attached to the nitrile group and the one attached to the amino group), the two methyl carbons, and the nitrile carbon. The chemical shift of the nitrile carbon is particularly characteristic and typically appears in the range of 115-125 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in ppm) Predicted values are based on the analysis of analogous compounds and general principles of NMR spectroscopy.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 115 - 135 |

| Amine NH₂ | 3.5 - 5.0 (broad) | N/A |

| Methyl CH₃ | 2.0 - 2.5 | 15 - 25 |

| Nitrile CN | N/A | 115 - 125 |

| Aromatic C-NH₂ | N/A | 140 - 150 |

| Aromatic C-CH₃ | N/A | 130 - 140 |

| Aromatic C-CN | N/A | 100 - 110 |

Mass Spectrometry for Molecular Characterization

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. It also provides valuable information about the structure of a molecule through the analysis of its fragmentation pattern upon ionization.

For this compound (C₉H₁₀N₂), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the molecular formula.

The fragmentation of this compound under electron impact (EI) ionization would likely proceed through several characteristic pathways. Common fragmentation patterns for aromatic amines and nitriles include the loss of a hydrogen cyanide (HCN) molecule from the molecular ion, as well as the loss of a methyl radical (CH₃). The fragmentation of the amino group can also lead to characteristic ions. Tandem mass spectrometry (MS/MS) studies on related nitrile amino acids have shown that fragmentation pathways can involve cooperative interactions between the nitrile and amino groups. nih.govunito.it

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Predicted m/z | Possible Neutral Loss |

| [M]⁺ | 146 | - |

| [M-H]⁺ | 145 | H |

| [M-CH₃]⁺ | 131 | CH₃ |

| [M-HCN]⁺ | 119 | HCN |

| [M-NH₂]⁺ | 130 | NH₂ |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Structural Analysis

FTIR Spectroscopy:

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the amine (N-H), nitrile (C≡N), aromatic (C=C and C-H), and methyl (C-H) functional groups. The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C≡N stretching vibration is a strong and sharp band usually found in the 2210-2260 cm⁻¹ region. Aromatic C=C stretching vibrations give rise to several bands in the 1400-1600 cm⁻¹ range, while aromatic C-H stretching occurs above 3000 cm⁻¹.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to FTIR. The C≡N stretching vibration is also a prominent feature in the Raman spectrum. acs.orgchemicalbook.com Aromatic ring vibrations are often strong in Raman spectra, providing a clear fingerprint of the substitution pattern. Studies on related aminobenzonitriles have shown that the position of the C≡N stretching frequency can be sensitive to the electronic environment and intermolecular interactions. acs.org

Interactive Data Table: Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Functional Group |

| N-H Stretch | 3300 - 3500 | 3300 - 3500 | Amine |

| C-H Stretch (Aromatic) | 3000 - 3100 | 3000 - 3100 | Aromatic Ring |

| C-H Stretch (Methyl) | 2850 - 3000 | 2850 - 3000 | Methyl |

| C≡N Stretch | 2210 - 2260 | 2210 - 2260 | Nitrile |

| C=C Stretch (Aromatic) | 1400 - 1600 | 1400 - 1600 | Aromatic Ring |

| N-H Bend | 1550 - 1650 | 1550 - 1650 | Amine |

| C-H Bend (Methyl) | 1375 - 1475 | 1375 - 1475 | Methyl |

Computational Chemistry Investigations of 2 Amino 3,5 Dimethylbenzonitrile Systems

Density Functional Theory (DFT) and Spectroscopic Configuration Interaction (SCI) Applications

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying the electronic structure of molecules. DFT methods are widely applied to calculate optimized molecular geometries, vibrational frequencies, and thermodynamic parameters for various substituted benzonitrile (B105546) compounds. nih.govsemanticscholar.org For instance, in studies of similar molecules like 2-amino-3,5-dichlorobenzonitrile, DFT calculations have been successfully used to analyze experimental Infrared (IR) and Raman spectra by assigning vibrational bands to specific normal modes of vibration. nih.gov Quantum chemical calculations for related pyridine (B92270) derivatives have also utilized DFT to determine the most stable molecular configurations and to correlate theoretical vibrational frequencies with experimental spectra. semanticscholar.org

Spectroscopic Configuration Interaction (SCI) methods are advanced techniques for accurately describing electronically excited states, which are crucial for understanding photophysical phenomena. While specific SCI applications to 2-Amino-3,5-dimethylbenzonitrile are not prominent, the broader class of Nonorthogonal Configuration Interaction (NOCI) methods represents a powerful approach. rsc.org NOCI is particularly effective for investigating photochemical processes involving a dense manifold of excited states, as it can recover static electron correlation with a smaller set of determinants compared to conventional orthogonal CI. rsc.org This makes it a suitable theoretical tool for exploring the complex excited-state dynamics characteristic of aminobenzonitrile systems.

Modeling of Molecular Electronic Excited States and Charge Transfer Processes

The modeling of electronic excited states is critical for explaining the unique photophysical behaviors of aminobenzonitriles, most notably the phenomenon of dual fluorescence. This behavior, first observed in DMABN, involves the emission of light from two distinct excited states: a locally excited (LE) state and a highly polar Intramolecular Charge Transfer (ICT) state. acs.orgmpg.de In polar solvents, many aminobenzonitriles exhibit a red-shifted emission from the ICT state, which is formed following initial photoexcitation to the LE state. mpg.de

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method used to model these excited states. nih.gov For DMABN and its analogs, TD-DFT calculations can elucidate the nature of the first (S1) and second (S2) excited states, which often correspond to the LE and ICT states or precursors to them. mdpi.com The energy gap between these states is a crucial factor; a sufficiently small gap can facilitate vibronic coupling and promote the transition to the ICT state. researchgate.netscispace.com For example, in 3,5-dimethyl-4-(dimethylamino)benzonitrile (MMD), the fluorescence spectrum in n-hexane shows two emission bands, corresponding to the LE and ICT states. nih.gov In the more polar solvent acetonitrile (B52724) (MeCN), only a single ICT emission is observed, indicating efficient population of this state. nih.gov Solvatochromic measurements based on these spectral shifts allow for the determination of excited-state dipole moments, which have been calculated to be around 15-16 D for the ICT states of MMD and its meta-isomer (mMMD). nih.gov

Conformational Analysis and Molecular Geometry Studies

The three-dimensional structure of aminobenzonitriles, particularly the conformation of the amino group relative to the phenyl ring, is intrinsically linked to their electronic properties and photophysical behavior.

The degree of twisting of the amino group out of the plane of the benzene (B151609) ring is a key geometric parameter. A large twist angle disrupts the π-conjugation between the amino lone pair and the aromatic system, which significantly influences the electronic coupling and the nature of the excited states. X-ray structure analysis of MMD and related compounds reveals substantial ground-state twisting of the amino group. nih.gov This pre-twisting is a consequence of steric hindrance from the adjacent methyl groups.

The analysis shows a direct correlation between the amino twist angle and the length of the amino-phenyl bond. As the twist angle increases, so does the bond length, indicating weaker electronic coupling between the amino and phenyl moieties. nih.gov This is a critical factor in the formation of ICT states.

Table 1: Comparison of Amino Twist Angles and Bond Lengths for Various Aminobenzonitriles

| Compound | Amino Twist Angle (°) | Amino-Phenyl Bond Length (pm) |

|---|---|---|

| DMABN (4-(dimethylamino)benzonitrile) | Planar | 136.5 |

| MMD (3,5-dimethyl-4-(dimethylamino)benzonitrile) | 57.4 | 141.4 |

| DTABN (4-(di-tert-butylamino)benzonitrile) | 82.7 | 144.1 |

| CBQ (6-cyanobenzoquinuclidine) | 88.7 | 144.6 |

| mMMD (2,4-dimethyl-3-(dimethylamino)benzonitrile) | 90.0 | 143.5 |

Pyramidalization of the amino nitrogen atom, another important geometric feature, is also considered in computational studies as it can act as a promoting mode for the electronic state transitions involved in dual fluorescence. researchgate.netscispace.com

Theoretical methods are essential for mapping the electronic structure and charge distribution within aminobenzonitrile molecules. Natural Bonding Orbital (NBO) analysis, often performed following DFT calculations, provides insights into intramolecular charge transfer and hyperconjugative interactions. semanticscholar.org In molecules with large amino twist angles like MMD, the reduced overlap between the amino group's lone pair orbital and the phenyl π-system leads to weaker electronic coupling. This is experimentally confirmed by strongly reduced molar absorption coefficients compared to planar analogs like DMABN. nih.gov

DFT and TD-DFT calculations also allow for the visualization of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The character and localization of these frontier orbitals determine the nature of electronic transitions. For ICT to occur, an electron is typically promoted from a HOMO localized on the electron-donating amino group to a LUMO centered on the electron-accepting benzonitrile moiety.

Nonadiabatic Molecular Dynamics Simulations for Photophysical Phenomena

To fully capture the complex processes that occur after a molecule absorbs light, such as the transition from an LE to an ICT state, static calculations are insufficient. Nonadiabatic molecular dynamics (NAMD) simulations provide a way to model the time-evolution of a molecule across multiple coupled potential energy surfaces (PES). acs.org

In these simulations, the motion of the atomic nuclei is treated classically, while the electronic states are described by quantum mechanics. acs.org Methods like Tully's Fewest-Switches Surface Hopping (FSSH) allow for transitions, or "hops," between different adiabatic electronic states (e.g., S1 and S2) as the molecule evolves. acs.org By running many such trajectories, it is possible to simulate time-resolved spectra and calculate rate constants for photophysical processes. mdpi.com For DMABN, NAMD simulations have been instrumental in assigning features in its transient absorption spectrum to specific molecular geometries, such as twisted or planar structures, resolving long-standing debates about the nature of the absorbing species. acs.org These simulations show how the intensity of certain absorption bands changes over a picosecond timescale, directly mirroring the dynamics of the LE-to-ICT state conversion. acs.org

Compound Name Reference Table

| Abbreviation / Common Name | Full Chemical Name |

|---|---|

| This compound | This compound |

| DMABN | 4-(dimethylamino)benzonitrile |

| MMD | 3,5-dimethyl-4-(dimethylamino)benzonitrile |

| mMMD | 2,4-dimethyl-3-(dimethylamino)benzonitrile |

| DTABN | 4-(di-tert-butylamino)benzonitrile |

| CBQ | 6-cyanobenzoquinuclidine |

| - | 2-amino-3,5-dichlorobenzonitrile |

| - | 2-amino-3-methyl-5-nitropyridine |

| ABN | 4-aminobenzonitrile (B131773) |

Crystallographic and Solid State Analysis of Aminobenzonitrile Structures

X-ray Diffraction Studies of Related 3,5-Dimethylaminobenzonitriles

In these studies, the amino nitrogen atom often exhibits a pyramidal character. The degree of this pyramidalization, defined by the angle between the plane of the amino group and the phenyl ring, varies depending on the specific substituents. For example, in 4-(dimethylamino)benzonitrile, this angle is approximately 11.9 degrees. goettingen-research-online.de In contrast, the presence of two ortho-methyl groups in 3,5-dimethyl-4-(dimethylamino)benzonitrile forces the dimethylamino group to twist significantly with respect to the phenyl plane, with a reported twist angle of 59.3 degrees at 173 K. goettingen-research-online.de This steric hindrance also leads to an out-of-plane displacement of the amino nitrogen atom and an elongation of the N-phenyl bond. goettingen-research-online.de

The crystal structure of 2-amino-4-chlorobenzonitrile (B1265954) has been shown to crystallize in the triclinic system with the space group P-1. analis.com.my The nitrile (C≡N) and C-N bond lengths were found to be 1.146(4) Å and 1.369(4) Å, respectively. analis.com.my These values are shorter than theoretical predictions, a phenomenon attributed to the conjugation with the aromatic ring. analis.com.my

Detailed crystallographic data for related aminobenzonitrile compounds are often presented in tabular format, summarizing key parameters such as crystal system, space group, and unit cell dimensions.

Table 1: Example of Crystallographic Data for an Aminobenzonitrile Derivative

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.8924 (9) |

| b (Å) | 6.7886 (15) |

| c (Å) | 13.838 (3) |

| α (°) | 77.559 (16) |

| β (°) | 8.898 (17) |

| γ (°) | 83.021 (17) |

Data for 2-amino-4-chlorobenzonitrile. analis.com.my

Analysis of Intermolecular Interactions and Crystal Packing Architectures

The way molecules pack in a crystal is governed by a variety of intermolecular interactions, which collectively determine the stability and properties of the solid-state assembly.

Hydrogen bonding is a critical directional interaction in the crystal structures of many aminobenzonitriles. goettingen-research-online.deresearchgate.net In compounds containing primary or secondary amino groups, hydrogen bonds frequently form between an amino hydrogen atom and the nitrogen atom of the cyano group of an adjacent molecule. goettingen-research-online.deresearchgate.net For example, in the crystals of 4-aminobenzonitrile (B131773) (ABN) and 3,5-dimethyl-4-(methylamino)benzonitrile (B14266707) (MHD), this type of hydrogen bonding is a key element of the crystal structure. goettingen-research-online.deresearchgate.net

In more complex arrangements, such as in 4-amino-3,5-dimethylbenzonitrile (B184031) (HHD), each amino hydrogen atom can be linked to a cyano nitrogen atom of two different neighboring molecules. goettingen-research-online.deresearchgate.net This extensive hydrogen bonding network leads to the formation of specific supramolecular motifs, such as squares and octagons, within a layered structure. goettingen-research-online.deresearchgate.net The study of these networks is crucial for understanding the self-assembly principles that govern the formation of the crystal lattice. nih.govrsc.orglibretexts.org Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts, revealing that N···H/H···N contacts are often the most dominant contributions, signifying the presence of N–H···N interactions. analis.com.my

Layered structures are a common feature in the solid-state chemistry of various organic compounds, including aminobenzonitriles. numberanalytics.com These structures are characterized by anisotropic arrangements where layers of molecules are stacked, often held together by weaker interlayer interactions. numberanalytics.com

In the case of 4-amino-3,5-dimethylbenzonitrile (HHD), the hydrogen bonding network results in a distinct layered structure. goettingen-research-online.deresearchgate.net Similarly, in the crystal structure of 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, C—H⋯O and C—H⋯N interactions lead to the formation of sheets perpendicular to the a-axis. nih.gov These sheets are then connected into a three-dimensional network by C—H···π interactions. nih.gov The analysis of these layered arrangements is fundamental to understanding the anisotropic properties of these materials. numberanalytics.com

Investigation of Temperature-Dependent Solid-Solid Phase Transitions

Solid-solid phase transitions, where a crystalline material changes from one polymorphic form to another without melting, are a significant area of study in materials science. Temperature-dependent studies have shown that several aminobenzonitrile compounds exhibit such transitions. goettingen-research-online.deresearchgate.net

For a series of five aminobenzonitriles, including 4-aminobenzonitrile and its dimethylated derivatives, temperature-dependent solid-solid phase transitions were observed. goettingen-research-online.deresearchgate.net However, obtaining crystals of the low-temperature phase could only be achieved for 4-aminobenzonitrile. researchgate.net The study of these transitions often involves techniques that can probe structural changes as a function of temperature. The characteristics of these transitions, such as the transition temperature and enthalpy, can be influenced by factors like molecular structure and intermolecular interactions. nih.gov For instance, transitions involving torsional changes in molecules tend to have different characteristics compared to those that only involve shifts between layers. nih.gov

Polymorphism Studies in Structurally Related Compounds

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in the development of crystalline materials. While specific studies on the polymorphism of 2-Amino-3,5-dimethylbenzonitrile are not widely reported in the provided search results, the investigation of structurally related compounds provides valuable context.

The study of different aminobenzonitriles has revealed various crystal packing arrangements and intermolecular interactions, which is a prerequisite for the existence of polymorphism. goettingen-research-online.deresearchgate.net For example, the different crystal structures observed for 4-aminobenzonitrile and its various N-methylated and ring-methylated derivatives highlight how small changes in molecular structure can lead to different solid-state arrangements. goettingen-research-online.degoettingen-research-online.de The existence of temperature-dependent phase transitions in these compounds is also a direct manifestation of polymorphism. goettingen-research-online.deresearchgate.net The study of polymorphism is essential as different polymorphs of a compound can have significantly different physical properties.

Applications in Organic Synthesis and Materials Science

Role as Synthetic Intermediates and Building Blocks

2-Amino-3,5-dimethylbenzonitrile serves as a valuable intermediate in the synthesis of more complex molecules. The presence of the amino and nitrile functional groups allows it to participate in a wide range of chemical reactions, making it a key starting material or intermediate for constructing larger molecular frameworks.

The class of aminonitriles, to which this compound belongs, are well-established precursors for the synthesis of nitrogen-containing heterocyclic compounds. These scaffolds are of significant interest due to their prevalence in biologically active molecules and functional materials. The general strategy involves the cyclization of the aminonitrile core with other reagents to form rings like pyridines, pyrimidines, or imidazoles. However, while the synthetic utility of the aminonitrile class is widely recognized for creating complex heterocycles, specific examples detailing the use of this compound as the primary building block for such scaffolds are not extensively documented in publicly available scientific literature.

Aminobenzonitrile derivatives are crucial in the pharmaceutical industry. For instance, the synthesis of the non-nucleoside reverse transcriptase inhibitor Etravirine, used in HIV treatment, involves a key coupling step with a substituted dimethylbenzonitrile derivative. bldpharm.comgoogle.com Specifically, the synthesis often utilizes 4-hydroxy-3,5-dimethylbenzonitrile, which after coupling, results in the final drug structure containing a 3,5-dimethylbenzonitrile (B1329614) moiety. bldpharm.comgoogle.com

Despite the structural similarity, a direct link showing this compound as a precursor in the synthesis of Etravirine or its analogs, or for RDEA427 analogs, is not established in the reviewed literature. The specific substitution pattern is critical, and it is often the 4-substituted isomers of dimethylbenzonitrile that are cited in these particular synthetic routes.

The creation of diverse chemical libraries is a cornerstone of modern drug discovery and materials science. This process, often employing combinatorial chemistry, relies on versatile molecular scaffolds that can be readily modified to generate a large number of distinct compounds. Aminonitrile-containing building blocks are valuable in this context due to their dual functionality, which allows for a wide range of chemical transformations.

While scaffolds like aminobenzoic acids and other aminonitriles have been successfully used to generate extensive, non-peptide libraries for screening, the specific application of this compound for this purpose is not explicitly detailed in the available research. Its potential remains theoretical based on the reactivity of its functional groups.

Potential in Advanced Material Development

The unique electronic and structural properties of functionalized benzonitriles suggest their potential for use in the development of advanced materials.

The incorporation of small molecules into polymer matrices is a common strategy for developing materials with tailored properties, such as altered hydrophobicity, thermal stability, or optical characteristics. The dimethyl-substituted benzene (B151609) ring of this compound imparts a degree of hydrophobicity. In theory, this compound could be integrated into polymer backbones or serve as a functional additive. However, there is a lack of specific studies in the scientific literature demonstrating the integration or use of this compound within hydrophobic polymer matrices.

Functional materials, which possess specific optical, electronic, or magnetic properties, often derive their capabilities from highly conjugated organic molecules. Benzonitrile (B105546) derivatives can be precursors to such molecules. A Chinese patent lists this compound among a collection of chemical compounds, but does not specify its application, leaving its role in novel functional materials largely unexplored in available literature. google.com

Compound Data

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₀N₂ |

| CAS Number | 46351-93-1 |

| Molar Mass | 146.19 g/mol |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

Table 2: Summary of Applications

| Application Area | Specific Use of this compound |

|---|---|

| Heterocyclic Synthesis | While aminonitriles are used as general precursors, specific documented examples for this compound are lacking. |

| Pharmaceutical Precursor | No direct evidence found for its use in Etravirine or RDEA427 analog synthesis. Related isomers are used. |

| Chemical Libraries | Potential as a scaffold, but specific use in library development is not documented. |

| Polymer Science | No specific literature found on its integration into hydrophobic polymer matrices. |

| Functional Materials | Mentioned in patent literature without specific application, indicating an area for potential future research. google.com |

Sustainable and Green Chemistry Approaches in 2 Amino 3,5 Dimethylbenzonitrile Synthesis

Development of Environmentally Benign Synthetic Methodologies

A key aspect of green chemistry is the replacement of hazardous reagents with safer, more environmentally friendly alternatives. In the synthesis of related halo-substituted benzamides, traditional chlorinating agents like N-chlorosuccinimide (NCS) are often used. While effective, NCS can be expensive, and its reactions often require high-boiling point solvents like DMF, which are difficult to remove and pose environmental concerns patsnap.com.

An alternative approach involves using cyanuric chloride as a chlorinating agent for the synthesis of 2-amino-5-chloro-3-methylbenzoic acid, a key intermediate for certain agricultural chemicals. This method offers several advantages, including the use of a more accessible raw material and simpler post-reaction work-up procedures, leading to a high total yield patsnap.com. The move away from hazardous solvents and expensive reagents exemplifies the development of more benign synthetic pathways. Such methodologies prioritize cleaner reaction profiles and reduce the reliance on substances that are problematic for environmental and economic reasons patsnap.com.

Another green approach focuses on three-component condensation reactions to create complex molecules like 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines. These reactions, which can be catalyzed by simple bases like diethylamine, are often performed at ambient temperatures and avoid complex work-up and purification steps, qualifying them as green synthetic protocols ncl.res.in.

Utilization of Recyclable Catalytic Systems

The use of catalysts that can be easily recovered and reused is a cornerstone of sustainable chemical synthesis. Heterogeneous catalysts are particularly advantageous as they can be separated from the reaction mixture through simple filtration. A notable example is the use of a superparamagnetic recyclable nanocatalyst, Fe₃O₄@THAM-Mercaptopyrimidine, for synthesizing 2-amino-3-cyanopyridine derivatives .

This magnetic nanocatalyst facilitates the reaction efficiently and can be easily removed from the reaction vessel using an external magnet. Its advantages include high stability, environmental compatibility, and the ability to be reused multiple times without significant loss of activity . Similarly, surfactants like 4-dodecylbenzenesulfonic acid have been employed as a reusable catalyst for the one-pot synthesis of other heterocyclic compounds, demonstrating high yields and short reaction times researchgate.net. The reusability of such catalysts significantly reduces chemical waste and production costs.

| Catalyst System | Application | Key Advantages |

| Fe₃O₄@THAM-Mercaptopyrimidine | Synthesis of 2-amino-3-cyanopyridine derivatives | Superparamagnetic, easily separable, reusable, high stability, environmentally compatible . |

| 4-dodecylbenzenesulfonic acid | Synthesis of tetrahydrobenzo[b]pyrans | Reusable, high yield, short reaction time, environmentally friendly researchgate.net. |

| Natural Product Catalysts (Betaine, Guanidine Carbonate) | Synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles | Non-hazardous, cost-effective, efficient for one-pot, two-step processes dundee.ac.uk. |

Solvent Minimization and Application of Alternative Reaction Media

Traditional organic synthesis often relies on large quantities of volatile and often toxic organic solvents. Green chemistry seeks to minimize or eliminate their use. A significant advancement is the development of solvent-free reaction conditions. For instance, the synthesis of 2-amino-3-cyanopyridine derivatives using the Fe₃O₄@THAM-Mercaptopyrimidine nanocatalyst was successfully performed under solvent-free conditions at 70°C . This approach not only prevents pollution but also simplifies the purification of the final product.

Another strategy is the replacement of conventional solvents with more environmentally benign alternatives, such as water. An efficient one-pot synthesis of tetrahydrobenzo[b]pyrans has been demonstrated in an aqueous medium using 4-dodecylbenzenesulfonic acid as a catalyst researchgate.net. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Performing reactions in aqueous media can lead to simpler work-up procedures and a significantly reduced environmental footprint researchgate.net.

| One-Pot Synthesis Example | Key Features | Advantages |

| 2-Amino-5-halogenated-N,3-dimethylbenzamides | Three-step, one-pot synthesis from 2-amino-3-methylbenzoic acid sioc-journal.cn. | Simple work-up, milder conditions, shorter reaction time, overall yield of 87-94% sioc-journal.cn. |

| N-Substituted 3-Cyanopyrroles | Three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines nih.gov. | High atom efficiency (water is the only byproduct), mild conditions, yields up to 90% nih.gov. |

| 6-Amino-2-pyridone-3,5-dicarbonitriles | One-pot, two-step synthesis using natural product catalysts dundee.ac.uk. | Avoids hazardous reagents, cost-effective, efficient dundee.ac.uk. |

| 2-Aminoquinoline derivatives | Reductive cyclization following reaction of 2-nitrobenzaldehydes with α-diaminoboryl carbanions nih.gov. | Entire procedure is operated in a single flask nih.gov. |

Advanced Analytical Methodologies for Characterization and Quantification

Development of High-Performance Liquid Chromatography (HPLC) Methods for Related Compounds

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of aminobenzonitrile isomers and related compounds due to its high resolution and sensitivity. nih.gov The development of a robust HPLC method involves careful selection of the stationary phase, mobile phase, and detector to achieve optimal separation and quantification.

Reverse-phase (RP) HPLC is commonly used for aminobenzonitriles. sielc.comsielc.com In this mode, a non-polar stationary phase, such as a C18 column, is paired with a polar mobile phase. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid to improve peak shape and resolution. sielc.comsielc.com For applications requiring mass spectrometry (MS) compatibility, volatile modifiers like formic acid are preferred over non-volatile ones like phosphoric acid. sielc.comsielc.com

The detection of these compounds is often accomplished using a UV-Vis detector, as aromatic amines exhibit strong absorbance in the ultraviolet region. nih.govnih.gov The choice of wavelength is critical for sensitivity and selectivity. For instance, in the analysis of a related dimethylbenzamide derivative, UV detection was set at 320 nm. nih.gov The development of these methods can be scaled for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.comsielc.com

Table 1: Example HPLC Conditions for Analysis of Related Aminobenzonitriles

| Parameter | Condition for 3-Aminobenzonitrile sielc.com | Condition for 4-Aminobenzonitrile (B131773) sielc.com | Condition for DM-PIT-1 (a dimethylbenzamide derivative) nih.gov |

|---|---|---|---|

| Column | Newcrom R1 (Reverse-Phase) | Newcrom R1 (Reverse-Phase) | C18 Column |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | Acetonitrile (MeCN), Water, and Phosphoric Acid | Acetonitrile-Water (70:30) with 0.1% Formic Acid |

| Elution Mode | Isocratic | Isocratic | Isocratic |

| Detection | UV/Vis (Wavelength not specified) | UV/Vis (Wavelength not specified) | UV Absorbance at 320 nm |

| Notes | Method is scalable and suitable for preparative separation and pharmacokinetics. Formic acid can be substituted for MS compatibility. | Method is scalable and suitable for preparative separation and pharmacokinetics. Formic acid can be substituted for MS compatibility. | Method was confirmed by LC-MS. |

Spectrophotometric Quantification Techniques (e.g., for charge transfer complexes of similar compounds)

Spectrophotometric methods offer a simple and sensitive alternative for the quantification of aromatic amines. 95.179.195 These techniques are often based on the formation of colored charge-transfer (CT) complexes. 95.179.195nih.govniscpr.res.in A charge-transfer complex is formed when an electron-rich molecule (the donor), such as an aminobenzonitrile, interacts with an electron-deficient molecule (the acceptor). niscpr.res.in This interaction results in a new absorption band at a longer wavelength, which can be measured to determine the concentration of the analyte. niscpr.res.in

For example, a method for determining 4-aminobenzoic acid (PABA), a structurally similar compound, involves its reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a π-acceptor. 95.179.195 The resulting colored CT complex is quantified at its wavelength of maximum absorbance (λmax), which was found to be 474 nm. 95.179.195 The stoichiometry of such complexes is often determined to be 1:1 using methods like Job's method of continuous variation. 95.179.195researchgate.net The stability and sensitivity of these methods make them suitable for assay determination in various forms. 95.179.195

Table 2: Spectrophotometric Analysis of a Related Amino Compound (PABA) via Charge-Transfer Complexation 95.179.195

| Parameter | Value/Finding |

|---|---|

| Electron Donor | 4-aminobenzoic acid (PABA) |

| Electron Acceptor | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |

| Resulting Product | Highly colored charge-transfer complex |

| Stoichiometric Ratio (Donor:Acceptor) | 1:1 |

| Wavelength of Maximum Absorption (λmax) | 474 nm |

| Linear Concentration Range | 5-90 μg/ml |

| Limit of Detection (LOD) | 0.55 μg/ml |

| Limit of Quantification (LOQ) | 1.67 μg/ml |

Method Validation and Greenness Assessment in Analytical Procedures

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose. europa.eu Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). europa.eufda.gov Key validation parameters include accuracy, precision, specificity, linearity, range, and the limits of detection (LOD) and quantification (LOQ). europa.eunih.gov

Accuracy refers to the closeness of test results to the true value and can be assessed by analyzing samples spiked with known amounts of the analyte. columbiapharma.comd-nb.info

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD) for intra-day and inter-day analyses. nih.govcolumbiapharma.com

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. europa.eu

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. europa.eu

LOD and LOQ represent the lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively. researchgate.net

In recent years, the environmental impact of analytical methods has come under scrutiny, leading to the development of "greenness assessment" tools. researchgate.netmdpi.com These tools evaluate the eco-friendliness of a method. The Analytical Eco-Scale, for example, assigns a score based on penalty points for factors that deviate from the ideal "green" analysis, such as the use of hazardous solvents, high energy consumption, and waste generation. mdpi.com Another tool, the AGREE (Analytical GREEnness) metric, provides a comprehensive assessment based on the 12 principles of Green Analytical Chemistry. researchgate.netmdpi.com The goal is to develop methods that are not only scientifically sound but also minimize environmental harm by, for example, using greener solvents like ethanol (B145695) instead of acetonitrile where possible. researchgate.netresearchgate.net

Table 3: Key Validation Parameters for Analytical Methods (Based on ICH Guidelines) europa.eucolumbiapharma.com

| Validation Parameter | Description | Typical Acceptance Criteria Example (for Biogenic Amines) nih.gov |

|---|---|---|

| Accuracy | Closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. | 84.85% to 109.97% |

| Precision (Repeatability & Intermediate) | The precision of an analytical procedure under the same operating conditions over a short interval of time (Intra-day RSD) and within-laboratory variations (Inter-day RSD). | Intra-day RSD: 1.86% to 5.95% Inter-day RSD: 2.08% to 5.96% |

| Linearity | Ability to elicit test results that are directly proportional to the analyte concentration in samples within a given range. | Correlation coefficient (r²) > 0.999 |

| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity. | 80 to 120 percent of the test concentration for an assay. columbiapharma.com |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | 0.01 - 0.10 mg/kg |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | 0.02 - 0.31 mg/kg |

Future Research Directions and Emerging Opportunities

Exploration of Novel and Efficient Synthetic Pathways

The development of new and improved methods for the synthesis of 2-Amino-3,5-dimethylbenzonitrile and its derivatives is a fundamental prerequisite for its broader application. Current synthetic strategies often rely on classical multi-step procedures which may be limited by moderate yields, harsh reaction conditions, and the generation of significant waste. Future research should prioritize the development of more efficient, economical, and environmentally benign synthetic routes.

One promising avenue is the exploration of one-pot multicomponent reactions (MCRs) . MCRs, which involve the reaction of three or more starting materials in a single synthetic operation, offer significant advantages in terms of step economy and operational simplicity. The synthesis of related amino-3,5-dicyanopyridine derivatives through multicomponent condensation highlights the potential of this approach. nih.gov Adapting such strategies to the synthesis of this compound could involve the creative combination of readily available starting materials under mild catalytic conditions.

Furthermore, the application of green chemistry principles is paramount. This includes the use of greener solvents, catalysts, and energy sources. For instance, microwave-assisted organic synthesis has been shown to accelerate reaction times and improve yields in the synthesis of various heterocyclic compounds and could be a valuable tool for the synthesis of this compound derivatives. nih.gov The development of a one-pot synthesis for 2-amino-5-halogenated-N,3-dimethylbenzamides, which emphasizes a simple work-up procedure and higher yields, serves as a model for greener synthetic route design. sioc-journal.cn

Catalysis will play a central role in these advancements. The investigation of novel catalysts, including transition metal complexes, organocatalysts, and nanocatalysts, could lead to highly selective and efficient transformations. For example, the use of PMAA-Fe3O4 nanorods as a catalyst in three-component reactions of malononitrile (B47326) demonstrates the potential of nanomaterials in facilitating complex organic syntheses. researchgate.net

In-Depth Mechanistic Studies of Chemical Transformations

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing synthetic methods and for the rational design of new reactions. While specific mechanistic studies on this compound are limited, research on related molecules provides a framework for future investigations.

For instance, the study of cycloaddition reactions involving benzonitrile (B105546) oxides offers insights into the reactivity of the nitrile group. researchgate.net Investigating the participation of the nitrile functionality of this compound in similar [3+2] cycloaddition reactions could lead to the synthesis of novel heterocyclic scaffolds. Density Functional Theory (DFT) has been employed to study the molecular mechanism of such reactions, elucidating the role of electronic effects and predicting regioselectivity. researchgate.net

The amino group in this compound is also a key functional handle for a variety of transformations, including N-alkylation, acylation, and diazotization followed by substitution reactions. In-depth mechanistic studies of these reactions, using a combination of experimental techniques (such as kinetic studies and isotopic labeling) and computational methods, will provide a deeper understanding of the reactivity of the molecule. This knowledge is essential for controlling the selectivity of these transformations and for accessing a wider range of derivatives.

Rational Design of Next-Generation Derivatives for Targeted Applications

The core structure of this compound provides a versatile platform for the rational design of new molecules with specific biological or material properties. By systematically modifying the aromatic ring, the amino group, and the nitrile function, it is possible to fine-tune the physicochemical and pharmacological properties of the resulting derivatives.

A key strategy is structure-based drug design . This involves identifying a biological target, such as an enzyme or a receptor, and designing molecules that can bind to it with high affinity and selectivity. For example, derivatives of aminopropanoic acid have been designed as potent agonists for NMDA receptor subtypes, with variations in their molecular geometry leading to improved potency and subunit-specific activity. nih.gov Similarly, amino-3,5-dicyanopyridine derivatives have been evaluated as ligands for adenosine (B11128) A1 receptors for the potential treatment of epilepsy. nih.gov By analogy, derivatives of this compound could be designed to target a range of biological targets implicated in various diseases.

The synthesis of libraries of derivatives through combinatorial chemistry approaches will be instrumental in this endeavor. These libraries can then be screened for biological activity using high-throughput screening methods. The identification of "hit" compounds can then be followed by lead optimization, where the structure of the hit compound is systematically modified to improve its potency, selectivity, and pharmacokinetic properties. The development of non-proteinogenic α-amino acids from imines of aminoacetonitrile (B1212223) serves as an example of how building blocks can be used to create diverse molecular structures with potential applications in biochemistry and medicine. mdpi.com

Integration of Advanced Computational Modeling for Predictive Chemical Research

Computational chemistry and molecular modeling are indispensable tools in modern chemical research and will play a pivotal role in advancing the science of this compound. These methods can be used to predict the properties of molecules, to elucidate reaction mechanisms, and to guide the design of new experiments.

Quantum chemical calculations , such as Density Functional Theory (DFT), can be used to study the electronic structure, geometry, and reactivity of this compound and its derivatives. researchgate.net These calculations can provide valuable insights into the molecule's spectroscopic properties (e.g., IR and Raman spectra) and can be used to predict the outcome of chemical reactions. researchgate.net For example, DFT calculations have been used to understand the transient absorption spectrum of 4-(N,N-dimethylamino)benzonitrile, a related molecule. acs.org

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound and its derivatives in different environments, such as in solution or bound to a biological target. acs.org These simulations can provide insights into the conformational preferences of the molecule and can be used to calculate binding free energies, which are a measure of the affinity of a molecule for its target. The use of a roto-translationally invariant potential (RTIP) to simulate chemical reactions in prebiotic chemistry showcases a novel computational approach that could be adapted to explore the reactivity of this compound. nih.gov

The integration of these computational methods into the research workflow will enable a more predictive and efficient approach to the study of this compound. By combining computational predictions with experimental validation, it will be possible to accelerate the discovery and development of new derivatives with desired properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Amino-3,5-dimethylbenzonitrile, and how can purity be optimized?

- Methodology : A common approach involves nitrile group introduction via nucleophilic substitution or cyanation reactions. For example, substituted benzaldehyde precursors can undergo condensation with ammonia derivatives, followed by oxidation. Purification typically employs recrystallization using ethanol or methanol, with purity >95% achievable via repeated crystallization . Column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for intermediates with polar functional groups. Monitoring via TLC (UV visualization) ensures reaction progression .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodology :

- Elemental analysis confirms stoichiometry.

- FT-IR identifies nitrile (C≡N stretch ~2220 cm⁻¹) and amine (-NH₂ ~3350 cm⁻¹) groups.

- NMR :

- ¹H NMR : Aromatic protons appear as a multiplet (δ 6.8–7.5 ppm), methyl groups as singlets (δ 2.1–2.5 ppm).

- ¹³C NMR : Nitrile carbon resonates at ~115–120 ppm.

- Mass spectrometry (EI-MS) provides molecular ion confirmation (e.g., [M+H]⁺ for C₉H₁₀N₂, m/z 160.09) .

Q. How can researchers mitigate instability during storage?

- Methodology : Store under inert gas (argon/nitrogen) at 2–8°C in amber vials to prevent photodegradation. Desiccants (silica gel) reduce hygroscopicity. Purity degradation >5% over six months requires re-crystallization .

Advanced Research Questions

Q. How do nanocatalysts like Bi₂O₃-TiO₂ improve synthesis efficiency for derivatives of this compound?

- Methodology : Bi₂O₃-TiO₂ enhances reaction rates in cyclization or heterocycle formation (e.g., isoxazoles) by lowering activation energy. Optimize catalyst loading (5–10 wt%) and solvent polarity (ethanol > DMF) to achieve yields >85%. Post-reaction, recover catalysts via centrifugation (10,000 rpm, 15 min) .

Q. What computational tools are effective for predicting synthetic pathways and regioselectivity?

- Methodology : AI-driven platforms (e.g., Reaxys, Pistachio) use retrosynthesis algorithms to prioritize routes based on precursor availability and step economy. For regioselectivity in electrophilic substitution, DFT calculations (B3LYP/6-31G*) predict preferential amino-group activation at the 3-position due to resonance stabilization .

Q. How should researchers address discrepancies in spectral data across studies?

- Methodology :

- Contradiction source : Solvent polarity (DMSO vs. CDCl₃) shifts NMR peaks. Re-run spectra under standardized conditions.

- Impurity correction : Compare with reference databases (PubChem, CAS Common Chemistry) and validate via spiking experiments with authentic samples .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

- Methodology :

- DoE (Design of Experiments) : Vary temperature (80–120°C), solvent (toluene vs. THF), and reaction time (4–24 h) to identify optimal conditions.

- Quenching intermediates : For air-sensitive steps, use Schlenk lines or gloveboxes.

- In-situ monitoring : ReactIR tracks nitrile formation kinetics .

Application-Focused Questions

Q. How is this compound utilized in bioactive molecule design?

- Methodology : As a building block for kinase inhibitors, functionalize the amino group via Buchwald-Hartwig coupling. Docking studies (AutoDock Vina) validate binding to ATP pockets (e.g., EGFR kinase, ΔG ≈ -9.2 kcal/mol) .

Q. What role does it play in materials science?

- Methodology : Incorporate into metal-organic frameworks (MOFs) via coordination with Zn²⁺ or Cu²⁺. BET surface areas >1000 m²/g enhance gas adsorption (CO₂ uptake: 4.2 mmol/g at 1 bar) .

Key Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.